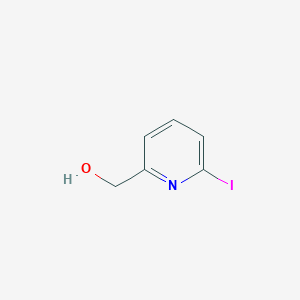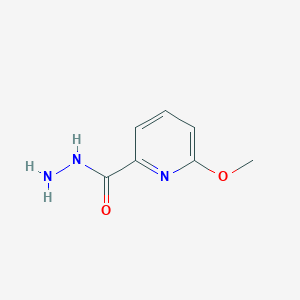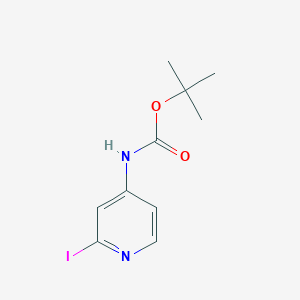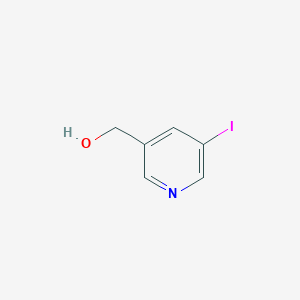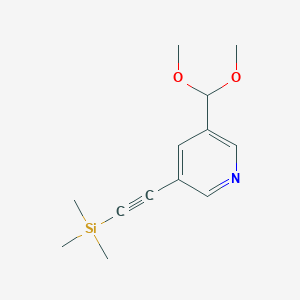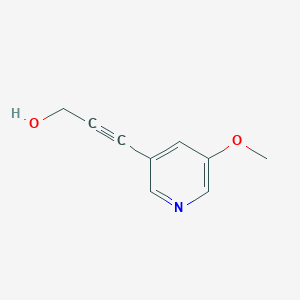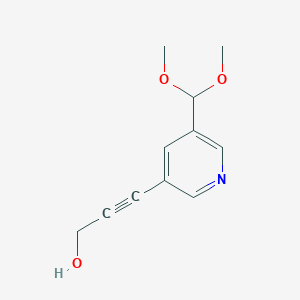
2-(Pyridin-4-yl)cyclopropanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The linear formula of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde is C9H9NO . The exact structure is not provided in the available resources.科学的研究の応用
Medicinal Chemistry: Anti-Fibrosis Agents
The pyridinyl group in compounds like 2-(Pyridin-4-yl)cyclopropanecarbaldehyde has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. These activities are crucial in the development of treatments for diseases characterized by excessive fibrous connective tissue, such as liver cirrhosis .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, 2-(Pyridin-4-yl)cyclopropanecarbaldehyde can serve as a building block for creating a variety of heterocyclic compounds. These compounds are significant due to their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Pharmacology: Collagen Inhibition
Research has indicated that derivatives of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde effectively inhibit the expression of collagen in vitro. This property is particularly relevant in the study of diseases where collagen overproduction is a factor, offering a pathway to novel pharmacological interventions .
Chemical Biology: Synthesis of Pyrimidine Derivatives
The compound’s structure is beneficial for the synthesis of pyrimidine derivatives, which are known to exhibit a wide range of biological and pharmaceutical activities. This makes it a valuable asset in chemical biology for exploring new therapeutic agents .
Molecular Imprinting: Template Molecules
2-(Pyridin-4-yl)cyclopropanecarbaldehyde could potentially be used in molecular imprinting processes as a template molecule. This application is important for creating molecularly imprinted polymers (MIPs) that can selectively recognize and bind specific substrates .
Neuropharmacology: CNS Disorder Treatments
The structural features of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde may be explored for the development of allosteric modulators of G protein-coupled receptors (GPCRs). These modulators hold promise for novel treatments of central nervous system (CNS) disorders .
Enzyme Inhibition: Aldose Reductase Inhibitors
Compounds derived from 2-(Pyridin-4-yl)cyclopropanecarbaldehyde can be designed to inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibitors targeting this enzyme could alleviate symptoms and reduce the progression of diabetic complications .
Receptor Antagonism: NMDA Receptor Modulators
Derivatives of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde might be used to discover antagonists for NMDA receptors containing the GluN3 subunit. Such antagonists are of interest for their potential therapeutic applications in neurodegenerative diseases .
Safety and Hazards
2-(Pyridin-4-yl)cyclopropanecarbaldehyde is classified as having acute toxicity (oral, Category 4) and can cause skin corrosion/irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-pyridin-4-ylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIHILOKBYQEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=NC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640479 |
Source


|
| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)cyclopropanecarbaldehyde | |
CAS RN |
941717-10-8 |
Source


|
| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

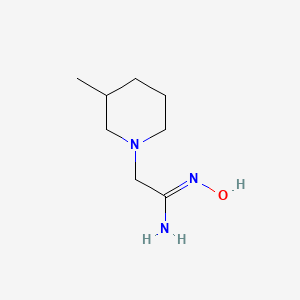
![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)
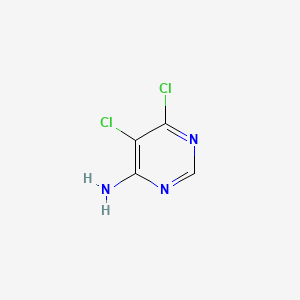

![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)
